molecular formula C20H20N4OS B2369207 3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946329-69-7

3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2369207
CAS No.: 946329-69-7
M. Wt: 364.47
InChI Key: ICBDDFKXGOGOCC-UHFFFAOYSA-N
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Description

3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting with the preparation of the indole and triazole precursors. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates to form the triazole ring. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-4H-1,2,4-triazole: Shares the triazole and methoxyphenyl groups but lacks the indole ring.

    3-(4-methoxyphenyl)-1H-indole: Contains the indole and methoxyphenyl groups but lacks the triazole ring.

    5-(isopropylthio)-4H-1,2,4-triazole: Features the triazole and isopropylthio groups but lacks the indole and methoxyphenyl groups.

Uniqueness

The uniqueness of 3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the indole and triazole rings, along with the methoxyphenyl and isopropylthio groups, makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-13(2)26-20-23-22-19(17-12-21-18-7-5-4-6-16(17)18)24(20)14-8-10-15(25-3)11-9-14/h4-13,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBDDFKXGOGOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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